2-Iodoethyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2-(2-iodoethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8I2O/c5-1-3-7-4-2-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYDQETVMJZUOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)OCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392405 | |

| Record name | 2-Iodoethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34270-90-1 | |

| Record name | 2-Iodoethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodoethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodoethyl Ether: Properties, Structure, and Applications

This guide provides a comprehensive technical overview of 2-Iodoethyl ether, also known by its IUPAC name 1-iodo-2-(2-iodoethoxy)ethane.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, molecular structure, synthesis, and diverse applications of this versatile reagent. The content is structured to offer not just data, but also actionable insights into its practical use in a laboratory setting.

Molecular Structure and Core Chemical Identity

This compound (CAS No: 34270-90-1) is an organic compound featuring an ether linkage flanked by two ethyl groups, each terminating with an iodine atom.[1][3][4] Its chemical formula is C4H8I2O, and it has a molecular weight of 325.91 g/mol .[1][2] The presence of two primary carbon-iodine bonds is a defining feature of its structure, rendering the molecule susceptible to nucleophilic attack and making it a valuable building block in organic synthesis.[1]

The structural arrangement of this compound, with its flexible ether linkage, allows for a range of conformational possibilities. The molecule's reactivity is fundamentally governed by the electrophilic nature of the carbon atoms bonded to the iodine atoms.

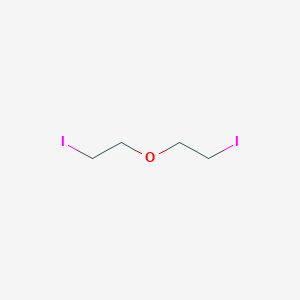

Caption: Chemical structure of 1-iodo-2-(2-iodoethoxy)ethane.

Physicochemical Properties

This compound is typically a brown oil at room temperature.[3][4][5] Its key physical and chemical properties are summarized in the table below. This data is crucial for designing experiments, particularly for determining appropriate solvents and reaction temperatures.

| Property | Value | Source |

| CAS Number | 34270-90-1 | [3][4] |

| Molecular Formula | C4H8I2O | [1][3][4] |

| Molecular Weight | 325.91 g/mol | [1][3][4] |

| Appearance | Brown Oil | [3][4][5] |

| Boiling Point | 140-141 °C (decomposes) | [3][4][5] |

| Density | 2.296 g/mL at 25 °C | [3][4][5] |

| Refractive Index (n20/D) | 1.6015 | [3][4][5] |

| Solubility | Soluble in Dichloromethane | [3][4] |

| Flash Point | 188 °F (86.7 °C) | [4] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through several established organic chemistry methodologies. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Key Synthetic Routes

-

Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound, this could involve the reaction of a diol with an iodinating agent or the reaction of an iodoalkoxide with an iodoalkane.[1][6] The SN2 mechanism is predominant in this synthesis due to the primary nature of the carbon-iodine bonds.[1]

-

Direct Halogenation: Ethylene oxide can be reacted with iodine in a suitable solvent to yield this compound.[1]

-

Alkylation Reactions: The alkylation of alcohols or phenols with iodoethane under basic conditions can also produce the target compound.[1]

Experimental Protocol: Williamson Ether Synthesis (Illustrative)

This protocol outlines a general procedure for the synthesis of an ether, which can be adapted for this compound. The expertise lies in the careful control of reaction conditions to favor the desired SN2 pathway and minimize side reactions.

Step 1: Formation of the Alkoxide

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve diethylene glycol in a suitable anhydrous solvent (e.g., THF).

-

Slowly add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. The causality here is the deprotonation of the alcohol to form the more nucleophilic alkoxide. The use of an inert atmosphere is critical to prevent the reaction of the strong base with atmospheric moisture.

Step 2: Nucleophilic Substitution

-

To the freshly prepared alkoxide solution, add a solution of an appropriate iodinating agent (e.g., iodine in the presence of a reducing agent, or a more direct iodo-alkylating agent) dropwise at a controlled temperature. The bimolecular nucleophilic substitution (SN2) reaction proceeds as the alkoxide attacks the electrophilic carbon of the iodinating agent.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer sequentially with water and brine to remove any inorganic byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent in vacuo.

-

Purify the crude product via column chromatography on silica gel to obtain the pure this compound.

Caption: A generalized workflow for the Williamson ether synthesis.

Reactivity Profile

The reactivity of this compound is dominated by two main pathways:

-

Nucleophilic Substitution: The iodine atoms are excellent leaving groups, making the adjacent carbon atoms highly susceptible to attack by a wide range of nucleophiles.[1] This property is extensively utilized in organic synthesis to introduce the 2-(2-iodoethoxy)ethyl moiety into other molecules. The substitution typically follows an SN2 mechanism.[1]

-

Radical Reactions: The carbon-iodine bond is relatively weak (bond dissociation energy of approximately 210-220 kJ/mol) and can undergo homolytic cleavage under thermal or photochemical conditions.[1] This generates carbon-centered radicals that can participate in various radical chain reactions.[1]

Applications in Drug Development and Organic Synthesis

The unique chemical properties of this compound make it a valuable tool for researchers, particularly in the fields of medicinal chemistry and organic synthesis.

-

Alkylating Agent: It serves as an effective alkylating agent, enabling the introduction of an ethyl group with a terminal iodine atom.[1] This functionality is crucial for the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals.[1]

-

Intermediate in Synthesis: this compound is a key intermediate in the construction of more complex molecules.[1] For instance, it has been utilized in the synthesis of bioactive molecules and advanced heterocyclic structures.[1] Its role in the total synthesis of ibogaine, a psychoactive indole alkaloid, highlights its utility in building complex natural product scaffolds.[7]

-

Protecting Group: In carbohydrate chemistry, the 2-iodoethyl group can be employed as a protecting group for hydroxyl functionalities during multi-step synthetic sequences.[1]

-

Linker Modification: In the development of bioconjugates and other modified biomolecules, this compound and similar compounds can be used to install reactive handles for further functionalization.[]

Safety and Handling

This compound is classified as a hazardous material and should be handled with appropriate safety precautions.[1] It may cause allergic skin reactions and serious eye damage.[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[9][10] Work in a well-ventilated fume hood to avoid inhalation of vapors.[9]

-

Storage: Store in a cool, dry, and well-ventilated area under an inert atmosphere (nitrogen or argon) at 2–8 °C.[3][4] It is sensitive to air and moisture.[9] Ethers, in general, can form explosive peroxides upon exposure to air and light, so it is crucial to test for peroxides before distillation.[6][11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[9]

-

Disposal: Dispose of as hazardous waste in accordance with local, regional, and national regulations.[9]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis and medicinal chemistry. Its bifunctional nature, with two reactive carbon-iodine bonds and a central ether linkage, allows for a wide range of chemical transformations. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is paramount for its effective and responsible use in a research and development setting. The insights and protocols provided in this guide are intended to empower scientists to leverage the full potential of this important chemical building block.

References

- Smolecule. (2023, September 19). Buy this compound | 34270-90-1.

- Chongqing Chemdad Co., Ltd. This compound.

- ChemicalBook. This compound CAS#: 34270-90-1.

- Alfa Chemistry. CAS 34270-90-1 this compound.

- ChemicalBook. (2025, July 16). 2-IODOETHYL METHYL ETHER | 4296-15-5.

- BOC Sciences. CAS 4296-15-5 2-Iodoethyl methyl ether.

- ChemicalBook. (2025, July 14). This compound | 34270-90-1.

- Thermo Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.

- Fisher Scientific. (2012, March 23). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, July 30). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.

- Wikipedia. Ibogaine.

- CAMEO Chemicals - NOAA. Ethers.

- Chemistry LibreTexts. (2023, November 16). 18.2 Synthesis of Ethers.

- P&S Chemicals. Product information, this compound.

- MDPI. (2023, September 29). The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More.

- Preprints.org. (2023, July 21). Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review.

Sources

- 1. Buy this compound | 34270-90-1 [smolecule.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound CAS#: 34270-90-1 [amp.chemicalbook.com]

- 5. This compound | 34270-90-1 [chemicalbook.com]

- 6. Ethers | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Ibogaine - Wikipedia [en.wikipedia.org]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Authored by Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of Bis(2-iodoethyl) Ether

Abstract

Bis(2-iodoethyl) ether, a key bifunctional alkylating agent, serves as a pivotal intermediate in the synthesis of various heterocyclic compounds, notably crown ethers. Its preparation, while conceptually straightforward, demands a nuanced understanding of reaction mechanisms and careful execution to ensure high yield and purity. This guide provides a comprehensive exploration of the primary synthetic routes to bis(2-iodoethyl) ether, grounded in established chemical principles. We will delve into the mechanistic underpinnings of the Finkelstein halogen exchange reaction and direct iodination strategies, offering field-proven protocols and critical insights into experimental design. This document is intended for researchers and process chemists seeking to master the synthesis of this valuable chemical building block.

Introduction: Significance and Properties

Bis(2-iodoethyl) ether, with the chemical formula O(CH₂CH₂I)₂, is a dense, colorless to light-yellow liquid.[1] Its utility in organic synthesis is primarily derived from the two terminal iodo groups. Iodine is an excellent leaving group, making the molecule highly susceptible to nucleophilic substitution reactions. This property is exploited in the construction of macrocyclic polyethers (crown ethers), where bis(2-iodoethyl) ether reacts with catechols or other diols in the presence of a base.[2] Crown ethers are renowned for their ability to selectively bind metal cations, finding applications as phase-transfer catalysts and in ion transport systems.[3]

Understanding the synthesis of the precursor is therefore critical to accessing this important class of molecules. The primary challenge lies in installing the iodo functional groups without cleaving the central ether linkage, which can be susceptible to cleavage under strongly acidic conditions.[4][5]

Key Physical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₈I₂O | [6] |

| Molecular Weight | 325.92 g/mol | [6] |

| Boiling Point | 124 °C / 10 mmHg | |

| Appearance | Colorless to light yellow/orange clear liquid |

| Purity (Typical) | >98.0% (GC) |[6] |

Primary Synthetic Pathway: The Finkelstein Reaction

The most reliable and widely employed method for synthesizing bis(2-iodoethyl) ether is the Finkelstein reaction. This reaction represents a classic example of a halogen exchange, driven to completion by manipulating equilibrium conditions.[7][8]

Mechanistic Principle

The Finkelstein reaction is a nucleophilic bimolecular substitution (SN2) process.[9][10] In this context, an alkyl chloride or bromide is treated with an excess of sodium iodide (NaI) in a suitable solvent. The iodide ion (I⁻), a potent nucleophile, attacks the electrophilic carbon atom bearing the chlorine, displacing it to form the desired alkyl iodide.

The genius of this method lies in the choice of solvent: anhydrous acetone. Sodium iodide is readily soluble in acetone, whereas sodium chloride (NaCl) and sodium bromide (NaBr) are practically insoluble.[7][8] This differential solubility causes the newly formed NaCl to precipitate out of the solution as a white solid. According to Le Châtelier's principle, the continuous removal of a product from the reaction mixture drives the equilibrium towards the formation of more products, resulting in a high conversion to the desired bis(2-iodoethyl) ether.[7]

Synthesis of the Precursor: Bis(2-chloroethyl) ether

A prerequisite for the Finkelstein reaction is the availability of high-purity bis(2-chloroethyl) ether. This precursor is most efficiently synthesized from diethylene glycol and thionyl chloride (SOCl₂).

Causality: Thionyl chloride is the reagent of choice over alternatives like concentrated HCl because it provides a cleaner reaction with a simpler work-up. The reaction of an alcohol with SOCl₂ produces the desired alkyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[11] These gases evolve from the reaction mixture, driving the reaction to completion without the need for harsh conditions that might cleave the ether bond.[4]

Experimental Protocol: Bis(2-chloroethyl) ether Synthesis

-

Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a constant pressure dropping funnel. The outlet of the condenser should be connected to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize the evolved HCl and SO₂ gases.

-

Reagents: Charge the flask with diethylene glycol (1.0 mol).

-

Reaction: While stirring, slowly add thionyl chloride (2.2 mol) dropwise from the funnel. The reaction is exothermic; maintain the temperature with a cooling bath if necessary.

-

Reflux: After the addition is complete, heat the mixture to reflux and maintain for 3-4 hours, or until gas evolution ceases.[12]

-

Work-up: Allow the mixture to cool. Remove the excess thionyl chloride by distillation under atmospheric pressure.

-

Purification: Purify the crude product by vacuum distillation, collecting the fraction at 70-72 °C / 5 mmHg, to yield bis(2-chloroethyl) ether as a clear liquid.[12] A typical yield is around 86%.[12]

Protocol for Bis(2-iodoethyl) ether via Finkelstein Reaction

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous sodium iodide (2.5 mol equivalent to the chloro-ether).

-

Solvent: Add a sufficient volume of anhydrous acetone to dissolve the NaI with stirring. Gentle warming may be required.

-

Reaction: To the stirred solution, add bis(2-chloroethyl) ether (1.0 mol equivalent) in one portion. A fine white precipitate of NaCl should begin to form almost immediately.

-

Reflux: Heat the mixture to a gentle reflux and maintain for 12-24 hours to ensure complete reaction. The progress can be monitored by GC analysis.

-

Work-up: After cooling to room temperature, filter the mixture to remove the precipitated NaCl. Wash the solid salt with a small amount of fresh acetone to recover any entrained product.

-

Solvent Removal: Combine the filtrate and washings. Remove the acetone using a rotary evaporator.

-

Purification: The resulting crude oil is then purified by vacuum distillation. Collect the fraction boiling at 124 °C / 10 mmHg to obtain pure bis(2-iodoethyl) ether.

Alternative Synthetic Pathway: Direct Iodination

While the Finkelstein reaction is generally preferred, direct conversion of diethylene glycol to bis(2-iodoethyl) ether is also possible, though it presents greater challenges.

Principle and Reagent Choice

Directly using hydroiodic acid (HI) is problematic as it is a strong acid known to cleave ether linkages, especially at elevated temperatures.[5] A more suitable reagent is phosphorus triiodide (PI₃), which can be generated in situ from red phosphorus and iodine. This method avoids the strongly acidic conditions that promote ether cleavage. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the iodide ion.

Causality: The in situ generation of PI₃ is advantageous for both safety and reactivity. It avoids handling the unstable PI₃ directly. The reaction mechanism does not involve free protons, thus preserving the integrity of the ether C-O bond, which would be the primary point of failure with reagents like HI.[13]

Protocol for Direct Iodination

Note: This reaction should be performed with extreme caution due to the reactivity of phosphorus and iodine.

-

Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a solids addition funnel, place diethylene glycol.

-

Reagents: Add red phosphorus to the flask.

-

Reaction: With vigorous stirring and cooling in an ice bath, slowly add powdered iodine in small portions from the addition funnel. The reaction is highly exothermic and must be carefully controlled.

-

Completion: After all the iodine has been added, remove the cooling bath and allow the reaction to stir at room temperature, followed by gentle heating to complete the conversion.

-

Work-up: The work-up is complex and typically involves quenching the excess phosphorus reagents, followed by extraction and washing.

-

Purification: The final product is isolated by vacuum distillation.

Comparative Summary of Synthetic Routes

| Parameter | Finkelstein Reaction | Direct Iodination (P/I₂) |

| Starting Material | Bis(2-chloroethyl) ether | Diethylene glycol |

| Key Reagents | Sodium Iodide (NaI) | Red Phosphorus, Iodine |

| Solvent | Acetone | None (or inert solvent) |

| Key Advantage | High yield, clean reaction, reliable | Uses cheaper starting material |

| Key Disadvantage | Requires a two-step process (precursor synthesis) | Exothermic, hazardous reagents, potential side reactions |

| Typical Yield | High (>85%) | Moderate to Good |

Safety and Handling

Safe laboratory practice is paramount when synthesizing bis(2-iodoethyl) ether and its precursors.

-

Bis(2-iodoethyl) ether: Causes skin and serious eye irritation.[6] It is a combustible liquid.[6]

-

Bis(2-chloroethyl) ether: This precursor is significantly more hazardous. It is toxic and considered a potential carcinogen.[2][4][14] All handling must be done in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and splash goggles.

-

Thionyl Chloride: Highly corrosive and reacts violently with water. It releases toxic gases (HCl, SO₂) and should only be handled in a fume hood.

-

General Precautions: Always work in a well-ventilated area, preferably a fume hood.[14][15] Wear appropriate PPE, including gloves, a lab coat, and eye protection.[6][16] Ensure that an emergency eyewash station and safety shower are accessible. Dispose of all chemical waste according to institutional and local regulations.[6]

Conclusion

The synthesis of bis(2-iodoethyl) ether is most effectively and safely achieved via a two-step process: the chlorination of diethylene glycol with thionyl chloride, followed by a Finkelstein halogen exchange reaction using sodium iodide in acetone. This route is high-yielding, reliable, and avoids the harsh conditions that can lead to unwanted side reactions like ether cleavage. While direct iodination from diethylene glycol is feasible, it involves more hazardous reagents and requires stringent control over reaction conditions. A thorough understanding of the underlying SN2 mechanism and the principles of equilibrium manipulation are key to the successful and efficient production of this versatile synthetic intermediate.

References

-

Preparing Ethers - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

-

CHEMISTRY OF PHOSPHORUS IODIDES. Pure and Applied Chemistry. Available at: [Link]

-

Finkelstein Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

-

Finkelstein Reaction - SATHEE. SATHEE. Available at: [Link]

-

Finkelstein reaction - Wikipedia. Wikipedia. Available at: [Link]

-

Preparation of bis(2-chloroethyl) ether - Sciencemadness.org. Sciencemadness.org. Available at: [Link]

- CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents. Google Patents.

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Finkelstein Reaction - BYJU'S. BYJU'S. Available at: [Link]

-

Reactions of Ethers - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

-

Ether and Epoxide Reactions - YouTube. The Organic Chemistry Tutor. Available at: [Link]

-

Unexpected Product in the Synthesis of Bis(2-iodo-3-thienyl)methanol: Characterisation of Bis[bis(2-iodo-3-thienyl)methyl]ether | Request PDF - ResearchGate. ResearchGate. Available at: [https://www.researchgate.net/publication/236113945_Unexpected_Product_in_the_Synthesis_of_Bis2-iodo-3-thienylmethanol_Characterisation_of_Bisbis2-iodo-3-thienylmethyl]ether]([Link])

-

Bis(chloroethyl) ether - Wikipedia. Wikipedia. Available at: [Link]

-

Phosphorus-Containing Bis-allenes: Synthesis and Heterocyclization Reactions Mediated by Iodine or Copper Dibromide - ResearchGate. ResearchGate. Available at: [Link]

Sources

- 1. Bis(2-iodoethyl)ether | CymitQuimica [cymitquimica.com]

- 2. Bis(chloroethyl) ether - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Sciencemadness Discussion Board - Preparation of bis(2-chloroethyl) ether - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Bis(2-iodoethyl) Ether (stabilized with Copper chip), 5G | Labscoop [labscoop.com]

- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Finkelstein Reaction [organic-chemistry.org]

- 10. SATHEE: Finkelstein Reaction [satheepunjab.iitk.ac.in]

- 11. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]

- 12. 2,2'-Dichlorodiethyl ether synthesis - chemicalbook [chemicalbook.com]

- 13. publications.iupac.org [publications.iupac.org]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to Bis(2-iodoethyl) Ether

Abstract: This guide provides a comprehensive technical overview of bis(2-iodoethyl) ether (CAS Number: 34270-90-1), a valuable bifunctional alkylating agent in organic synthesis and medicinal chemistry. We will delve into its physicochemical properties, synthesis methodologies, reactivity profile, and key applications, with a focus on its utility for researchers, scientists, and drug development professionals. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in the laboratory.

Introduction and Significance

Bis(2-iodoethyl) ether, also known as 1-iodo-2-(2-iodoethoxy)ethane, is a symmetrical ether containing two primary iodoalkane functionalities.[1][2] Its structure presents two reactive electrophilic centers, making it a potent bifunctional alkylating agent.[3] The presence of iodine, an excellent leaving group, significantly enhances its reactivity in nucleophilic substitution reactions compared to its chloro- or bromo-analogs.[3] This heightened reactivity makes it a crucial building block for constructing more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and pharmaceutical intermediates.[3][4] Its ability to introduce a flexible three-atom ether linkage (C-O-C) is of particular interest in drug design for scaffold hopping and modifying pharmacokinetic properties.

Physicochemical and Spectroscopic Properties

A clear understanding of a reagent's physical properties is paramount for its effective use in experimental design. Key properties of bis(2-iodoethyl) ether are summarized below.

Table 1: Physicochemical Properties of Bis(2-iodoethyl) Ether

| Property | Value | Source(s) |

| CAS Number | 34270-90-1 | [1][2][5][6][7] |

| Molecular Formula | C4H8I2O | [1][2][5] |

| Molecular Weight | 325.91 g/mol | [1][5] |

| Appearance | Colorless to brown/orange oil/liquid | [1][6][8][9] |

| Density | 2.296 g/mL at 25 °C | [5][6][10] |

| Boiling Point | 140-141 °C (decomposes) | [5][6] |

| Refractive Index (n20/D) | 1.6015 | [5][6][10] |

| Flash Point | 86 °C / 188 °F | [6][10] |

| Storage Temperature | 2-8°C, under inert atmosphere | [10] |

Spectroscopic Data (Predicted):

-

¹H NMR (500 MHz, CDCl₃): δ 3.77 (t, J=6.9 Hz, 4H), 3.26 (t, J=6.9 Hz, 4H).[6] This predicted spectrum shows two triplets, corresponding to the two sets of equivalent methylene protons in the molecule.

Synthesis and Purification

While several synthetic routes exist, a common and reliable method for preparing bis(2-iodoethyl) ether is via a Finkelstein reaction, starting from the more readily available bis(2-chloroethyl) ether. This reaction leverages the differential solubility of sodium halides in acetone to drive the equilibrium towards the desired iodo-substituted product.

Protocol: Synthesis via Finkelstein Reaction

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve bis(2-chloroethyl) ether in anhydrous acetone.

-

Addition of Iodide: Add a molar excess (typically 2.5-3.0 equivalents) of sodium iodide (NaI) to the solution. The excess iodide ensures the reaction goes to completion.

-

Reflux: Heat the reaction mixture to reflux. The precipitated sodium chloride (NaCl), which is insoluble in acetone, will be observed, driving the reaction forward according to Le Châtelier's principle. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Filter off the precipitated NaCl and wash the solid with a small amount of fresh acetone.

-

Solvent Removal: Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation. However, given its tendency to decompose upon heating, purification by column chromatography on silica gel using a non-polar eluent (e.g., hexane/ethyl acetate mixtures) is often preferred for obtaining high-purity material.

-

Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Explanation: The choice of acetone as a solvent is critical. NaI is soluble in acetone, whereas NaCl is not. This solubility difference causes NaCl to precipitate as it forms, effectively removing a product from the equilibrium and driving the halogen exchange reaction to completion.

Caption: Finkelstein synthesis workflow for bis(2-iodoethyl) ether.

Reactivity and Mechanistic Profile

The reactivity of bis(2-iodoethyl) ether is dominated by the two primary carbon-iodine bonds. The iodide ion is an excellent leaving group, making the adjacent carbon atoms highly electrophilic and susceptible to nucleophilic attack.

Nucleophilic Substitution (Sₙ2): The primary nature of the carbon centers dictates that reactions with most nucleophiles proceed via a concerted Sₙ2 mechanism.[3] This involves a backside attack by the nucleophile, leading to inversion of stereochemistry if the carbon were chiral (though it is achiral in this molecule). The transition state involves a pentacoordinate carbon with partial bonds to both the incoming nucleophile and the departing iodide ion.[3]

This bifunctionality allows the molecule to act as a cross-linking agent or as a precursor for forming heterocyclic structures. For example, reaction with a dinucleophile, such as a diamine or a dithiol, can lead to the formation of crown ethers or other macrocycles.

Caption: Generalized Sₙ2 reaction at one electrophilic center.

Acid-Catalyzed Cleavage: Like other ethers, bis(2-iodoethyl) ether can be cleaved by strong acids, particularly HBr and HI.[11][12] The reaction initiates with the protonation of the ether oxygen, forming an oxonium ion. This converts the alkoxy group into a good leaving group (an alcohol). A halide ion (I⁻ or Br⁻) then acts as a nucleophile, attacking one of the electrophilic carbon centers in an Sₙ2 fashion to yield an alcohol and an alkyl halide.[3][11]

Applications in Research and Drug Development

The unique structure of bis(2-iodoethyl) ether makes it a versatile tool for synthetic chemists.

-

Synthesis of Heterocycles: Its primary application is in the synthesis of various heterocyclic compounds. By reacting with difunctional nucleophiles (e.g., diamines, diols, dithiols), it can readily form rings of various sizes. This is particularly useful for creating novel scaffolds for drug discovery programs.

-

Alkylating Agent: It serves as a potent bifunctional alkylating agent to introduce the –CH₂CH₂OCH₂CH₂– linker between two nucleophilic sites.[3] This flexible ether linkage is a common motif in many biologically active molecules and can be used to modulate properties like solubility and conformation.

-

Precursor to Bioactive Molecules: The ether linkage is a key structural component in many pharmaceutical compounds.[4][13] Bis(2-iodoethyl) ether provides a direct route to introduce this moiety. It can be used in the synthesis of bridged heterocyclic systems, which are of great interest in medicinal chemistry due to their conformational rigidity and potential for improved pharmacokinetic profiles.[14] For example, it could be envisioned in the synthesis of precursors to complex molecules like Ibogaine, which involves building indole-based heterocyclic systems.[15]

Safety, Handling, and Storage

Bis(2-iodoethyl) ether is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification:

-

Causes serious eye damage and may cause an allergic skin reaction. [3][6]

-

Combustible liquid.[9]

-

Harmful if swallowed and toxic if inhaled.

Table 2: GHS Hazard Information

| Hazard Statement | Code | Source(s) |

| Causes serious eye damage | H318 | [6] |

| May cause an allergic skin reaction | H317 | [6] |

| Causes skin irritation | H315 | [9] |

| Combustible liquid | H227 | [9] |

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[16]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6][9][16]

-

Keep away from heat, sparks, open flames, and other ignition sources.[9][16]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[6][9]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][16]

-

Recommended storage is at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[10]

-

The material may be sensitive to light and air. Some suppliers provide it stabilized with copper chips.[9] Like other ethers, prolonged storage with exposure to air and light can lead to the formation of explosive peroxides.[17]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9][16] Do not empty into drains.[16]

References

- Smolecule. (2023, September 19). Buy 2-Iodoethyl ether | 34270-90-1.

- ChemicalBook. (2025, July 14). This compound | 34270-90-1.

- Sigma-Aldrich. 1-Iodo-2-(2-iodoethoxy)ethane | 34270-90-1.

- iChemical. 1,5-diiodo-3-oxa-pentane, CAS No. 34270-90-1.

- ChemicalBook. 34270-90-1 | CAS DataBase.

- AKSci. 34270-90-1 1-Iodo-2-(2-iodoethoxy)ethane.

- Alfa Chemistry. CAS 34270-90-1 this compound.

- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, December 24). SAFETY DATA SHEET.

- ChemicalBook. This compound CAS#: 34270-90-1.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.

- Fisher Scientific. (2012, March 23). SAFETY DATA SHEET.

- Chongqing Chemdad Co., Ltd. This compound.

- Wikipedia. Ibogaine.

- P&S Chemicals. Product information, this compound.

- OpenStax. (2023, September 20). 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry.

- Chemistry LibreTexts. (2015, July 14). 9.8: Reactions of Ethers.

- Chemistry LibreTexts. (2023, November 16). 18.2 Synthesis of Ethers.

- BOC Sciences. (2023, September 29). The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More.

- Labscoop. Bis(2-iodoethyl) Ether (stabilized with Copper chip), 5G.

- Total Organic Chemistry. (2020, July 18). Reactions of Ethers | Organic Chemistry Lessons [Video]. YouTube.

- PubMed. (2025, March 21). Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry.

- Stereoelectronics. (2021, March 12). Drug design principles.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pschemicals.com [pschemicals.com]

- 3. Buy this compound | 34270-90-1 [smolecule.com]

- 4. labinsights.nl [labinsights.nl]

- 5. This compound | 34270-90-1 [chemicalbook.com]

- 6. 1,5-diiodo-3-oxa-pentane, CAS No. 34270-90-1 - iChemical [ichemical.com]

- 7. 34270-90-1 1-Iodo-2-(2-iodoethoxy)ethane AKSci 4098AB [aksci.com]

- 8. This compound CAS#: 34270-90-1 [amp.chemicalbook.com]

- 9. Bis(2-iodoethyl) Ether (stabilized with Copper chip), 5G | Labscoop [labscoop.com]

- 10. 34270-90-1 | CAS DataBase [m.chemicalbook.com]

- 11. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. stereoelectronics.org [stereoelectronics.org]

- 14. Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ibogaine - Wikipedia [en.wikipedia.org]

- 16. fishersci.com [fishersci.com]

- 17. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physical Properties of 1-Iodo-2-(2-iodoethoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2-(2-iodoethoxy)ethane is a bifunctional alkylating agent of significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring two reactive iodoethyl groups connected by a short ethylene glycol-based linker, makes it a valuable tool for introducing spacers and crosslinking molecules. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physical properties of 1-Iodo-2-(2-iodoethoxy)ethane, alongside detailed experimental protocols for their determination and a discussion of its relevance in the synthesis of advanced therapeutics. As a Senior Application Scientist, this document synthesizes technical data with practical insights to facilitate its effective use in a laboratory setting.

Core Physical Properties

A thorough understanding of the physical properties of a compound is paramount for its successful application in research and development. These properties dictate its handling, storage, reactivity, and suitability for various experimental conditions.

Tabulated Physical Properties

The known and predicted physical properties of 1-Iodo-2-(2-iodoethoxy)ethane are summarized in the table below. It is important to note that while some properties are well-documented, others are predicted based on the behavior of structurally similar compounds.

| Property | Value | Source/Method |

| Chemical Formula | C4H8I2O | - |

| Molecular Weight | 325.92 g/mol | |

| CAS Number | 34270-90-1 | |

| Physical Form | Liquid | |

| Appearance | Colorless to pale yellow | General observation for iodoalkanes |

| Density | Predicted to be > 2 g/mL at 25 °C | Based on the density of 1,2-Bis(2-iodoethoxy)ethane (2.028 g/mL) |

| Boiling Point | Predicted to be > 200 °C at 760 mmHg | Extrapolated from trends in haloalkanes and ethers |

| Melting Point | Not applicable (liquid at room temperature) | - |

| Solubility | Sparingly soluble in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform, acetone, ethyl acetate) | Predicted based on its structure |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere |

Rationale Behind Physical Properties

The physical characteristics of 1-Iodo-2-(2-iodoethoxy)ethane are a direct consequence of its molecular structure. The presence of two large, polarizable iodine atoms significantly increases the molecular weight and intermolecular van der Waals forces, leading to a high predicted boiling point compared to its non-iodinated ether analog. The ether linkage introduces a degree of polarity and allows for hydrogen bonding with protic solvents, though the large alkyl-iodide portions of the molecule dominate, rendering it sparingly soluble in water but readily soluble in a range of organic solvents. The sensitivity of iodoalkanes to light, which can cause decomposition and discoloration, necessitates storage in dark conditions.

Experimental Determination of Physical Properties

Determination of Boiling Point

The boiling point of a liquid is a key indicator of its volatility and purity. For a high-boiling liquid like 1-Iodo-2-(2-iodoethoxy)ethane, a micro-boiling point determination method is recommended to minimize the amount of substance required.

Protocol:

-

Sample Preparation: Place a small volume (approximately 0.5 mL) of 1-Iodo-2-(2-iodoethoxy)ethane into a small test tube.

-

Capillary Inversion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a sand bath on a hot plate).

-

Observation: Heat the bath slowly. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands. Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to be drawn into the capillary tube.[1][2][3][4][5]

-

Record Pressure: Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Solubility

Understanding the solubility profile of 1-Iodo-2-(2-iodoethoxy)ethane is crucial for selecting appropriate solvents for reactions, purification, and formulation.

Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Qualitative Assessment:

-

Quantitative Assessment (Optional):

-

Prepare a saturated solution of 1-Iodo-2-(2-iodoethoxy)ethane in a chosen solvent at a specific temperature.

-

Carefully remove a known volume of the supernatant.

-

Evaporate the solvent and weigh the remaining solute to determine the concentration.

-

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show two distinct triplets, characteristic of the two chemically non-equivalent ethyl groups.

-

-CH₂-I protons: Expected to be the most downfield signal (predicted δ ≈ 3.3-3.5 ppm) due to the deshielding effect of the adjacent iodine atom. The signal should appear as a triplet due to coupling with the neighboring -CH₂-O- protons.

-

-CH₂-O- protons: Expected to be at a slightly more shielded position (predicted δ ≈ 3.7-3.9 ppm) compared to the -CH₂-I protons. This signal should also be a triplet, coupling with the adjacent -CH₂-I protons.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum is predicted to exhibit two signals corresponding to the two unique carbon environments.

-

-CH₂-I carbon: This carbon will be significantly shielded due to the "heavy atom effect" of iodine, resulting in an upfield chemical shift (predicted δ ≈ 5-15 ppm).

-

-CH₂-O- carbon: This carbon, being attached to an electronegative oxygen atom, will be deshielded and appear further downfield (predicted δ ≈ 65-75 ppm).

Predicted IR Spectrum

The infrared spectrum will be dominated by the C-H and C-O stretching vibrations.

-

C-H stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region.

-

C-O stretching: A strong, characteristic absorption for the ether linkage is predicted to appear in the 1050-1150 cm⁻¹ region.

-

C-I stretching: A weak absorption may be observed in the far-infrared region (around 500-600 cm⁻¹), though it is often difficult to discern.

Synthesis of 1-Iodo-2-(2-iodoethoxy)ethane

A plausible synthetic route to 1-Iodo-2-(2-iodoethoxy)ethane is via a Finkelstein reaction, starting from the corresponding dichloro- or dibromo-ether. This reaction is an Sₙ2 process where a halide is exchanged for another.[10][11][12][13][14]

Hypothetical Synthesis Workflow:

Caption: Role of 1-Iodo-2-(2-iodoethoxy)ethane as a precursor to a bifunctional linker in ADC construction.

Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling 1-Iodo-2-(2-iodoethoxy)ethane.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere to prevent degradation. * Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

1-Iodo-2-(2-iodoethoxy)ethane is a versatile bifunctional reagent with significant potential in the synthesis of advanced therapeutics. This guide has provided a detailed overview of its known and predicted physical properties, along with protocols for their experimental determination. By understanding its chemical nature, synthetic accessibility, and potential applications as a linker, researchers can better leverage this compound in the design and development of novel drug candidates. The continued exploration of such bifunctional building blocks is essential for advancing the field of medicinal chemistry and creating more effective and safer medicines.

References

-

PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. (n.d.). Retrieved from [Link]

-

Video: Boiling Points - Procedure. (2020, March 26). JoVE. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

BOILING POINT DETERMINATION. (n.d.). Retrieved from [Link]

-

Determination of Boiling Point (B.P). (n.d.). Retrieved from [Link]

-

Determination of Boiling Points. (n.d.). Retrieved from [Link]

-

Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Method for determining solubility of slightly soluble organic compounds. (n.d.). Retrieved from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

-

9.5. Williamson ether synthesis. (n.d.). In Organic Chemistry 1: An open textbook. Lumen Learning. Retrieved from [Link]

-

ADC Linkers. (n.d.). Biopharma PEG. Retrieved from [Link]

-

Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved from [Link]

-

Make a rough estimation of the 1H NMR spectrum for individual compounds b.. (n.d.). Filo. Retrieved from [Link]

-

1,2-Bis(2-iodoethoxy)ethane - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

1-Iodo-2-(iodomethoxy)ethane. (n.d.). PubChem. Retrieved from [Link]

-

1,2-Bis(2-iodoethoxy)ethane. (n.d.). PubChem. Retrieved from [Link]

-

1,2-Bis(2-iodoethoxy)ethane, 97%, stabilized. (n.d.). Thermo Scientific. Retrieved from [Link]

-

1-Iodo-2-(2-methoxyethoxy)ethane. (n.d.). PubChem. Retrieved from [Link]

-

4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

1,2-Bis(2-iodoethoxy)ethane - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Iodoethane - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Iodoethane - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

Sources

- 1. Video: Boiling Points - Procedure [jove.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. phillysim.org [phillysim.org]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. scribd.com [scribd.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. gold-chemistry.org [gold-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 14. byjus.com [byjus.com]

Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to the Safe Handling of 2-Iodoethyl Ether

For professionals in research, discovery, and development, the introduction of novel reagents is the lifeblood of innovation. However, with great potential comes the responsibility of rigorous safety management. This compound (CAS: 34270-90-1), also known as Bis(2-iodoethyl) ether, is a valuable building block in organic synthesis.[1][2][3] Its utility is matched by a significant hazard profile that demands a comprehensive understanding and meticulous handling. This guide provides an in-depth analysis of the safety data for this compound, moving beyond mere compliance to instill a culture of intrinsic safety in its application.

A foundational understanding of a chemical's properties is the first step in a robust risk assessment. This compound is a dense, brown, oily liquid with limited but critical data available regarding its behavior.[1][4]

| Property | Value | Source(s) |

| IUPAC Name | 1-iodo-2-(2-iodoethoxy)ethane | [4] |

| Synonyms | Bis(2-iodoethyl) ether, 1,5-Diiodo-3-oxopentane | [1][2][3] |

| CAS Number | 34270-90-1 | [1][4][5] |

| Molecular Formula | C₄H₈I₂O | [4][5] |

| Molecular Weight | 325.91 g/mol | [4][5] |

| Appearance | Brown Oil | [1][4] |

| Boiling Point | 140-141 °C (decomposes) | [1][2][5] |

| Density | 2.296 g/mL at 25 °C | [1][2][5] |

| Flash Point | ~87-110 °C | [1][4] |

| Solubility | Soluble in Dichloromethane | [1][2] |

Hazard Analysis and GHS Classification

This compound presents significant health hazards, primarily related to its corrosive and sensitizing nature. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

| Hazard Class | Hazard Statement | GHS Pictogram | Source(s) |

| Skin Corrosion/Irritation | H315 : Causes skin irritation. | GHS07 (Exclamation Mark) | [4] |

| Serious Eye Damage/Irritation | H318 : Causes serious eye damage. | GHS05 (Corrosion) | [4][6] |

| Skin Sensitization | H317 : May cause an allergic skin reaction. | GHS07 (Exclamation Mark) | [6] |

| STOT - Single Exposure | H335 : May cause respiratory irritation. | GHS07 (Exclamation Mark) | [4] |

The primary danger communicated by the GHS classification is the risk of severe, irreversible eye damage.[4][6] This necessitates stringent controls to prevent any eye contact. Skin contact can lead to irritation and may provoke an allergic skin reaction in susceptible individuals, while inhalation of vapors can irritate the respiratory system.[4][6]

Risk Mitigation: The Hierarchy of Controls

A proactive safety culture relies on a systematic approach to risk mitigation. The hierarchy of controls provides a framework for implementing the most effective safety measures.

-

Engineering Controls : All manipulations of this compound must be conducted within a certified chemical fume hood to control vapor inhalation.[7][8] An eyewash station and safety shower must be immediately accessible.[7]

-

Administrative Controls : Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this compound. Ensure all personnel are trained on the specific hazards and emergency procedures. Never work alone.

-

Personal Protective Equipment (PPE) : The last line of defense is critical.

-

Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk.[9]

-

Skin Protection : Wear a lab coat and appropriate gloves. Given that ethers can permeate some glove materials, consult a glove compatibility chart. Change gloves immediately if contamination is suspected.[10]

-

Respiratory Protection : If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[11]

-

Protocols for Safe Handling and Storage

The reactivity and instability of ethers demand specific protocols to prevent accidents.

Handling Protocol

-

Preparation : Before handling, ensure the work area in the fume hood is clear of incompatible materials, especially strong oxidizing agents, acids, and bases.[9][12]

-

Personal Protective Equipment : Don all required PPE, including safety goggles, face shield, lab coat, and appropriate gloves.

-

Dispensing : Ground container when transferring material to prevent static discharge. Use only non-sparking tools.[7]

-

Post-Handling : After use, tightly close the container lid. Wash hands and any exposed skin thoroughly with soap and water.[9] Decontaminate the work area.

Storage and Stability

Proper storage is paramount to prevent degradation and the formation of hazardous byproducts.

-

Conditions : Store in a cool, dry, well-ventilated area, away from light and sources of ignition.[1][2][9] The recommended storage temperature is between 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[1][2]

-

Container : Keep the compound in its original, tightly sealed container.

-

Peroxide Formation : Like many ethers, this compound may form explosive peroxides upon exposure to air and light.[8][10][13] It is crucial to date containers upon receipt and upon opening.[8][10] Although specific testing data for this compound is scarce, it is best practice to treat it as a potential peroxide former. If crystals are observed in the liquid or around the cap, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately, as these could be shock-sensitive explosive peroxides.[10][13]

-

Incompatibilities : Avoid storage near strong oxidizing agents, strong acids, and strong bases.[9][12]

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or release.

First-Aid Measures

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][14][15]

-

Skin Contact : Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water.[16] If skin irritation or an allergic rash develops, seek medical attention.[9]

-

Inhalation : Move the victim to fresh air and keep them in a position comfortable for breathing.[16] If the person feels unwell or has difficulty breathing, seek immediate medical attention.[9]

-

Ingestion : Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[9]

Accidental Release (Spill) Protocol

-

Evacuate all non-essential personnel from the immediate area.

-

Remove all sources of ignition.[7]

-

Ensure adequate ventilation (work within a fume hood if possible).

-

Wear full PPE, including respiratory protection if necessary.

-

Contain the spill using an inert, non-combustible absorbent material (e.g., vermiculite, sand, or cat litter).[14] Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Carefully collect the absorbent material and spilled chemical into a suitable, labeled container for hazardous waste disposal.[7]

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

Fire-Fighting Measures

-

Extinguishing Media : Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[9][12] A water spray can be used to cool containers.[7]

-

Specific Hazards : The compound is combustible.[12] Vapors may travel to an ignition source and flash back.[11] During a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and highly toxic hydrogen iodide gas can be released.[9]

-

Protective Equipment : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[9]

Disposal Considerations

Chemical waste must be managed responsibly to protect the environment and public health.

-

Classification : this compound and any materials contaminated with it must be treated as hazardous waste.[17][18]

-

Procedure : Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.

-

Regulatory Compliance : All chemical waste disposal must be conducted in strict accordance with local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures.[18]

References

-

Chemical Label. (n.d.). chemical label this compound. Retrieved from [Link]

- Safety Data Sheet. (2025, May 1). 2-Iodothiophene.

-

Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

University of Waterloo. (n.d.). EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. Retrieved from [Link]

-

GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

-

Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

-

University of Kentucky Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:34270-90-1. Retrieved from [Link]

-

University of California, Irvine EHS. (n.d.). Use of Ether. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

-

Conservation OnLine (CoOL). (1984, May). Hazardous Waste Disposal. Retrieved from [Link]

-

Kamat Lab, University of Notre Dame. (n.d.). STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS. Retrieved from [Link]

- U.S. Environmental Protection Agency. (2009, January 20). Provisional Peer Reviewed Toxicity Values for Ethyl ether (Diethyl ether).

-

Ohio Environmental Protection Agency. (2024, June 3). Dispose of Hazardous Waste. Retrieved from [Link]

-

ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

-

University of California, Santa Barbara. (2012, December 14). Diethyl Ether - Standard Operating Procedure. Retrieved from [Link]

-

Harvard University Environmental Health and Safety. (n.d.). Lab Safety Guideline: Diethyl Ether. Retrieved from [Link]

Sources

- 1. This compound CAS#: 34270-90-1 [amp.chemicalbook.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. pschemicals.com [pschemicals.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 34270-90-1 [chemicalbook.com]

- 6. chemical-label.com [chemical-label.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. ehs.wisc.edu [ehs.wisc.edu]

- 9. fishersci.com [fishersci.com]

- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. Hazardous Waste Disposal [cool.culturalheritage.org]

- 14. safety.fsu.edu [safety.fsu.edu]

- 15. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 17. ethz.ch [ethz.ch]

- 18. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

solubility of 2-Iodoethyl ether in organic solvents

An In-depth Technical Guide to the Solubility of 2-Iodoethyl Ether in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for understanding, determining, and applying the solubility characteristics of this compound in various organic solvents. Recognizing the scarcity of published quantitative data for this specific reagent, we shift the focus from a simple data repository to a detailed methodological guide. This document empowers researchers, chemists, and drug development professionals to generate reliable solubility data in-house, ensuring procedural success and safety.

Introduction to this compound: A Versatile Bifunctional Reagent

This compound, also known as bis(2-iodoethyl) ether, is a symmetrical ether containing two reactive iodo-substituents. Its bifunctional nature makes it a valuable building block in organic synthesis, particularly for introducing ethylene glycol diether linkers or for forming heterocyclic compounds. The iodine atoms are excellent leaving groups in nucleophilic substitution reactions, making this compound a potent alkylating agent.

The success of any synthetic procedure involving this compound is critically dependent on the choice of solvent. The solvent not only dictates the solubility of the reactants but also influences reaction rates, pathways, and the stability of intermediates. A thorough understanding of the solubility of this compound is therefore not merely a matter of convenience but a fundamental prerequisite for reaction design, optimization, and scale-up.

Physicochemical Properties and Safety Imperatives

Before any experimental work, a comprehensive understanding of the reagent's properties and associated hazards is essential. This commitment to safety is the foundation of trustworthy scientific practice.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₄H₈I₂O | |

| Molecular Weight | 339.91 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 80-82 °C at 0.5 mmHg | |

| Density | 2.238 g/cm³ |

Safety and Handling: this compound is classified as a hazardous substance. The following precautions are mandatory:

-

Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin. It is a suspected mutagen and may cause irritation to the eyes, skin, and respiratory tract.

-

Handling: Always handle this compound inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a qualitative framework for predicting solubility. The molecular structure of this compound—a central ether oxygen atom flanked by two iodo-ethyl groups—suggests a moderate polarity.

-

Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are expected to be effective solvents. Their polarity can solvate the ether linkage, while their aprotic nature prevents unwanted reactions.

-

Nonpolar Solvents: Solvents such as hexane and toluene are likely to be poor solvents for this compound due to the polarity mismatch.

-

Ethereal Solvents: Tetrahydrofuran (THF) and Diethyl Ether are expected to be good solvents, given their structural similarity.

-

Chlorinated Solvents: Dichloromethane (DCM) and chloroform are also anticipated to be effective solvents due to their ability to dissolve a wide range of organic compounds.

While these predictions are useful, they are no substitute for empirical data. The following section provides a robust protocol for the quantitative determination of solubility.

Experimental Protocol: Isothermal Saturation Method

This section details a reliable and self-validating protocol for determining the solubility of this compound in various organic solvents at a controlled temperature.

Objective: To quantify the solubility of this compound in a selected range of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Reagents:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or incubator

-

Vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.45 µm, PTFE)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., FID for GC, UV or RI for HPLC)

Experimental Workflow Diagram:

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Methodology:

-

Calibration Curve Preparation:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Analyze these standards using a suitable chromatographic method (GC or HPLC) to generate a calibration curve of instrument response versus concentration. This is a critical step for the trustworthiness of the results.

-

-

Sample Preparation:

-

To a series of vials, add an excess amount of this compound. The presence of undissolved solute at the end of the experiment is the primary indicator of saturation.

-

Carefully add a precise volume (e.g., 5.00 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly and place them in a thermostatic water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the vials for a prolonged period (24 to 48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution is constant over time.

-

-

Sampling:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow any undissolved material to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe fitted with a syringe filter. The filtration step is crucial to prevent undissolved solute from being included in the analysis.

-

-

Analysis:

-

Accurately dilute the filtered sample with the same solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same chromatographic method used for the calibration curve.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Data Recording and Interpretation

The results of the solubility experiments should be recorded systematically.

Table 2: Template for Recording Experimental Solubility Data

| Solvent | Solvent Class | Temperature (°C) | Measured Solubility ( g/100 mL) | Observations |

| Tetrahydrofuran (THF) | Ethereal | 25.0 | ||

| Acetonitrile (ACN) | Polar Aprotic | 25.0 | ||

| Dichloromethane (DCM) | Chlorinated | 25.0 | ||

| Toluene | Aromatic | 25.0 | ||

| n-Hexane | Aliphatic | 25.0 | ||

| Ethanol | Polar Protic | 25.0 |

Interpreting the Data for Synthetic Applications:

-

High Solubility: Solvents in which this compound exhibits high solubility (e.g., likely THF, DCM, ACN) are excellent candidates for homogeneous reactions, ensuring that the reagent is fully available for reaction.

-

Moderate to Low Solubility: Solvents with lower solubility might be considered for specific applications such as crystallization or for reactions where a slow release of the reagent is desired.

-

Reactivity: For polar protic solvents like ethanol, one must consider the possibility of solvolysis reactions, where the solvent itself can act as a nucleophile.

Conclusion

References

An In-Depth Technical Guide to 2-Iodoethyl Ether: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoethyl ether, systematically named 1-iodo-2-(2-iodoethoxy)ethane, is a halogenated ether of significant interest in synthetic organic chemistry. Characterized by the chemical formula C₄H₈I₂O, this compound serves as a versatile building block and alkylating agent, primarily owing to the reactivity of its two iodoethyl functionalities. While not as commonly encountered as its chloro- or bromo-analogs, this compound offers unique reactivity profiles that are advantageous in specific synthetic contexts, particularly in the construction of complex molecular architectures such as crown ethers and in the functionalization of molecules within pharmaceutical research.[1] This guide provides a comprehensive overview of the historical context of its synthesis, detailed production methodologies, physicochemical properties, and its applications in modern chemical research.

Historical Context and "Discovery"

The specific discovery of this compound is not well-documented in the historical chemical literature with a definitive date or discoverer. Its existence and synthesis are more of an outcome of the development of fundamental organic reactions rather than a singular discovery event. The "history" of this compound is therefore intrinsically linked to the elucidation of two key synthetic transformations: the Williamson ether synthesis and the Finkelstein reaction.

The Williamson ether synthesis , developed in the 1850s, provided a general method for the preparation of ethers, including haloethers. This reaction laid the conceptual groundwork for the synthesis of the precursor to this compound, bis(2-chloroethyl) ether. The subsequent development of the Finkelstein reaction , named after German chemist Hans Finkelstein, established an efficient method for halogen exchange, specifically the conversion of alkyl chlorides or bromides to the more reactive alkyl iodides.[2][3] It is through the application of the Finkelstein reaction to bis(2-chloroethyl) ether that this compound is most commonly synthesized. Therefore, the "discovery" of this compound can be seen as a logical extension of these powerful synthetic methodologies.

Physicochemical Properties

This compound is a brown, oily liquid with a molecular weight of 325.91 g/mol .[4] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₈I₂O | [4] |

| Molecular Weight | 325.91 g/mol | [4] |

| Appearance | Brown oil | [4] |

| Boiling Point | 140-141 °C (decomposes) | [4] |

| Density | 2.296 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.6015 | [4] |

| Solubility | Soluble in dichloromethane | [4] |

Synthesis of this compound

The primary and most efficient route for the synthesis of this compound is a two-step process, starting from the readily available diethylene glycol. The first step involves the conversion of the diol to its corresponding dichloride, bis(2-chloroethyl) ether. The second, crucial step is a halogen exchange reaction, the Finkelstein reaction, to yield the desired bis(2-iodoethyl) ether.

Step 1: Synthesis of the Precursor, Bis(2-chloroethyl) ether

The synthesis of bis(2-chloroethyl) ether from diethylene glycol can be achieved through various chlorinating agents. A common laboratory-scale method involves the use of thionyl chloride (SOCl₂).

Reaction:

HOCH₂CH₂OCH₂CH₂OH + 2 SOCl₂ → ClCH₂CH₂OCH₂CH₂Cl + 2 SO₂ + 2 HCl

Experimental Protocol:

-

In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

-

To the flask, add diethylene glycol.

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride from the dropping funnel with constant stirring. The reaction is exothermic and generates HCl and SO₂ gases, which should be appropriately trapped.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to ensure complete reaction.

-

After cooling, the reaction mixture is carefully poured into cold water to quench any remaining thionyl chloride.

-

The organic layer is separated, washed with a dilute sodium bicarbonate solution to neutralize any remaining acid, and then with brine.

-

The crude bis(2-chloroethyl) ether is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and purified by vacuum distillation.

Causality Behind Experimental Choices:

-

Ice Bath: The initial reaction is highly exothermic. Cooling is necessary to control the reaction rate and prevent side reactions.

-

Slow Addition of Thionyl Chloride: This also helps to control the reaction rate and the evolution of gaseous byproducts.

-

Reflux: Heating the reaction mixture ensures that the reaction goes to completion.

-